

An In-depth Technical Guide to Hispidulin 7-glucuronide (CAS 31105-76-7)

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Compound of Interest

Compound Name: Hispidulin 7-glucuronide

Cat. No.: B2836151

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, commercial suppliers, and biological activities of **Hispidulin 7-glucuronide** (CAS 31105-76-7). The information is curated for researchers and professionals in the fields of drug discovery and development, with a focus on its potential as a therapeutic agent.

Chemical and Physical Properties

Hispidulin 7-glucuronide, also known as 6-O-Methylscutellarin or Dinatin 7-glucuronide, is a flavonoid glycoside.^{[1][2]} Flavonoids are a class of polyphenolic compounds widely found in plants, and many exhibit a range of biological activities.^[1] **Hispidulin 7-glucuronide** is the 7-O-glucuronide conjugate of hispidulin. It has been identified in various plant species, including those of the *Salvia* genus.^[3]

The key physicochemical properties of **Hispidulin 7-glucuronide** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	31105-76-7	[1][2][4]
IUPAC Name	(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl)oxy)oxane-2-carboxylic acid	[5]
Molecular Formula	C22H20O12	[1][2][4]
Molecular Weight	476.39 g/mol	[1][2][4]
Appearance	Solid	[4]
Purity	Typically ≥95% (LC/MS-ELSD) or 95%~99% (HPLC-DAD or HPLC-ELSD)	[1][2][4]
Storage Temperature	-20°C	[4]
InChI Key	GVEZRDBRYNJUDQ-QSUZLTIMSA-N	[4]
SMILES	<chem>COc1c(O)c2C(=O)C=C(Oc2cc1O[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O">C@@HC(O)=O)c4ccc(O)cc4</chem>	[4]

Commercial Suppliers

Hispidulin 7-glucuronide is available from several commercial suppliers, primarily for research and development purposes. The purity and available quantities may vary between suppliers.

Supplier	Purity	Available Quantities
Sigma-Aldrich	≥95% (LC/MS-ELSD)	1 mg
Biopurify Phytochemicals	95%~99%	Inquire for bulk scale
MedChemExpress	>98%	1 mg, 5 mg, 10 mg
MOLNOVA	>98% (HPLC)	Inquire for details
TargetMol	Not specified	1 mg, 5 mg, 10 mg
Biorbyt	96.03%	1 mg, 5 mg, 10 mg

Biological Activity and Experimental Protocols

Hispidulin and its glycoside, **Hispidulin 7-glucuronide**, have been reported to possess several biological activities, most notably anti-inflammatory and antioxidant effects.[\[3\]](#)[\[6\]](#) The following sections detail generalized experimental protocols for assessing these activities, which can be adapted for **Hispidulin 7-glucuronide**.

Anti-inflammatory Activity

Hispidulin has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[\[7\]](#) A common method to assess this activity is through an in vitro cell-based assay.

Experimental Protocol: Inhibition of IL-6 Release in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol describes a general method for evaluating the anti-inflammatory effects of a compound by measuring its ability to inhibit the release of IL-6 from macrophages stimulated with LPS.

- Cell Culture:
 - Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

- Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Compound Treatment:
 - Prepare stock solutions of **Hispidulin 7-glucuronide** in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture media.
 - Remove the old media from the cells and replace it with media containing various concentrations of **Hispidulin 7-glucuronide**.
 - Incubate for 1-2 hours.
- Stimulation:
 - Add LPS to each well (final concentration of 1 $\mu\text{g/mL}$) to induce an inflammatory response, except for the negative control wells.
 - Include a vehicle control (cells treated with the solvent and LPS) and a positive control (cells treated with a known anti-inflammatory agent and LPS).
- Incubation and Sample Collection:
 - Incubate the plate for 24 hours.
 - After incubation, centrifuge the plate and collect the supernatant.
- Quantification of IL-6:
 - Measure the concentration of IL-6 in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage inhibition of IL-6 release for each concentration of **Hispidulin 7-glucuronide** compared to the vehicle control.

- Determine the IC50 value (the concentration of the compound that causes 50% inhibition of IL-6 release).

Antioxidant Activity

The antioxidant properties of flavonoids can be evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a common method for assessing the free radical scavenging activity of a compound.

- Preparation of Reagents:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
 - Prepare a series of dilutions of **Hispidulin 7-glucuronide** in methanol.
 - A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add a specific volume of the DPPH solution to each well.
 - Add an equal volume of the different concentrations of **Hispidulin 7-glucuronide**, the positive control, or methanol (as a blank) to the wells.
 - Mix and incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of the solutions at 517 nm using a microplate reader.
- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where

A_{control} is the absorbance of the DPPH solution with methanol, and A_{sample} is the absorbance of the DPPH solution with the test compound.

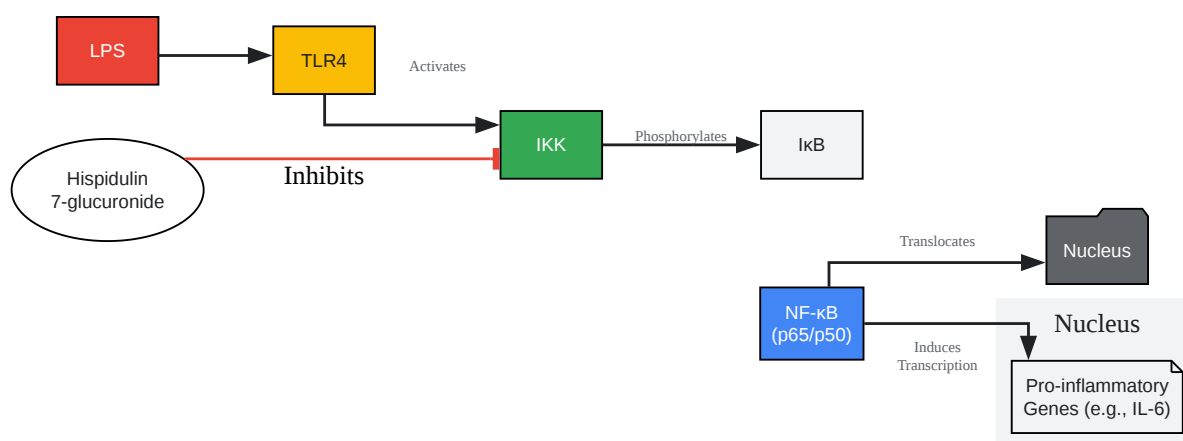
- Calculate the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways

The biological effects of hispidulin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Hispidulin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8]

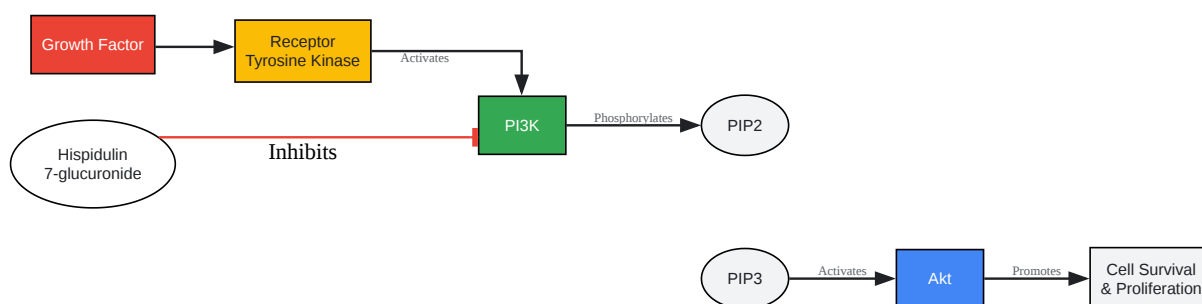


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Caption: Inhibition of the NF-κB signaling pathway by **Hispidulin 7-glucuronide**.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and growth. Hispidulin has been demonstrated to inhibit this pathway, which contributes to its anti-cancer properties.[9][10]

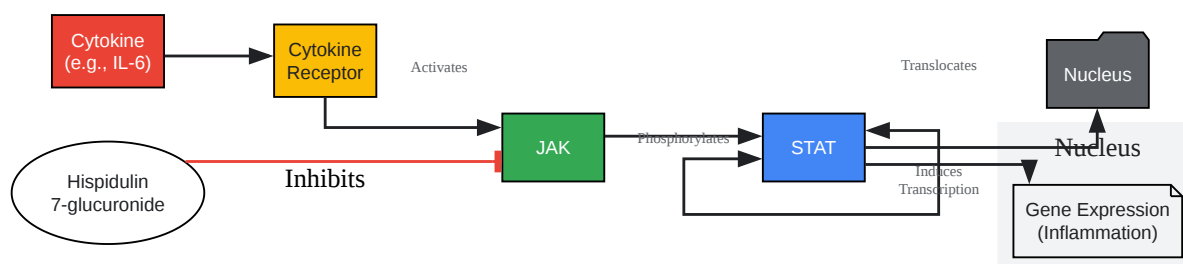


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Caption: Inhibition of the PI3K/Akt signaling pathway by **Hispidulin 7-glucuronide**.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various immune and inflammatory disorders. Hispidulin's anti-inflammatory effects may also be mediated through the modulation of this pathway.



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Caption: Inhibition of the JAK/STAT signaling pathway by **Hispidulin 7-glucuronide**.

Conclusion

Hispidulin 7-glucuronide is a plant-derived flavonoid with significant potential for further investigation as a therapeutic agent, particularly in the areas of inflammation and cancer. This guide provides foundational technical information to support such research endeavors. The detailed chemical properties, supplier information, generalized experimental protocols, and elucidated signaling pathways offer a robust starting point for scientists and drug development professionals interested in exploring the therapeutic applications of this compound. Further research is warranted to delineate the specific mechanisms of action of the glycoside form and to translate these preclinical findings into clinical applications.

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